![molecular formula C10H7Br2N3O2S B11096553 4,5-dibromo-1-methyl-2-[(4-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B11096553.png)
4,5-dibromo-1-methyl-2-[(4-nitrophenyl)sulfanyl]-1H-imidazole
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Overview
Description
4,5-Dibromo-1-methyl-1H-imidazol-2-yl (4-nitrophenyl) sulfide is a heterocyclic compound that features both imidazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-1-methyl-1H-imidazol-2-yl (4-nitrophenyl) sulfide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Bromination: The imidazole ring is then brominated at the 4 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide.
Sulfur Introduction: The nitrophenyl group is introduced via a nucleophilic substitution reaction with a suitable sulfur-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-methyl-1H-imidazol-2-yl (4-nitrophenyl) sulfide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The nitrophenyl group can undergo reduction to form the corresponding amine, while the sulfur atom can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents such as butyllithium and aqueous ammonium chloride are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Major Products
Substituted Imidazoles: Products with various substituents at positions 4 and 5 of the imidazole ring.
Aminophenyl Derivatives: Reduction of the nitrophenyl group yields aminophenyl derivatives.
Sulfoxides and Sulfones: Oxidation of the sulfur atom yields sulfoxides and sulfones.
Scientific Research Applications
4,5-Dibromo-1-methyl-1H-imidazol-2-yl (4-nitrophenyl) sulfide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is used in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Mechanism of Action
The mechanism of action of 4,5-dibromo-1-methyl-1H-imidazol-2-yl (4-nitrophenyl) sulfide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting its structure and function.
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-1-methylimidazole: Similar in structure but lacks the nitrophenyl and sulfur groups.
4,7-Dibromo-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
4,5-Diphenylimidazole: Contains phenyl groups instead of bromine atoms.
Uniqueness
4,5-Dibromo-1-methyl-1H-imidazol-2-yl (4-nitrophenyl) sulfide is unique due to the presence of both bromine atoms and the nitrophenyl sulfide group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H7Br2N3O2S |
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Molecular Weight |
393.06 g/mol |
IUPAC Name |
4,5-dibromo-1-methyl-2-(4-nitrophenyl)sulfanylimidazole |
InChI |
InChI=1S/C10H7Br2N3O2S/c1-14-9(12)8(11)13-10(14)18-7-4-2-6(3-5-7)15(16)17/h2-5H,1H3 |
InChI Key |
GVVPIODGZFRTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1SC2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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